molecular formula C7H5NOS B027958 Benzo[d]thiazol-5-ol CAS No. 7686-41-1

Benzo[d]thiazol-5-ol

Cat. No. B027958
CAS RN: 7686-41-1
M. Wt: 151.19 g/mol
InChI Key: BREUOIWLJRZAFF-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-5-ol is a chemical compound with the CAS Number: 7686-41-1 and a molecular weight of 151.19 . It is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular formula of Benzo[d]thiazol-5-ol is C7H5NOS . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Benzo[d]thiazol-5-ol is a solid or liquid at normal temperatures . It has a density of 1.444, a boiling point of 311.6ºC at 760 mmHg, and a melting point of 156-157ºC .

Scientific Research Applications

    Antioxidant, Analgesic, and Anti-inflammatory Applications

    • Thiazole derivatives, including “Benzo[d]thiazol-5-ol”, have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
    • These compounds can help to neutralize harmful free radicals in the body (antioxidant), relieve pain (analgesic), and reduce inflammation (anti-inflammatory) .

    Antimicrobial and Antifungal Applications

    • Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, which is an antimicrobial drug .
    • They are also found in Abafungin, an antifungal drug .
    • These compounds can help to kill or inhibit the growth of microorganisms (antimicrobial) and fungi (antifungal) .

    Antiviral Applications

    • Thiazoles are found in Ritonavir, an antiretroviral drug .
    • This compound can help to inhibit the replication of retroviruses, a type of virus .

    Diuretic Applications

    • Thiazole derivatives have been found to act as diuretics .
    • These compounds can help to increase the amount of urine produced by the body, helping to remove excess water and salt .

    Anticonvulsant and Neuroprotective Applications

    • Thiazole derivatives have been found to act as anticonvulsants and neuroprotective agents .
    • These compounds can help to prevent or reduce the severity of epileptic seizures (anticonvulsant) and protect nerve cells from damage or degeneration (neuroprotective) .

    Antitumor or Cytotoxic Applications

    • Thiazoles are found in Tiazofurin, an antineoplastic drug .
    • They are also found in Bleomycine, a cytotoxic drug .
    • These compounds can help to inhibit the growth of tumors (antitumor) and kill cancer cells (cytotoxic) .

    Antidiabetic Applications

    • Thiazole derivatives have been found to act as antidiabetic agents .
    • These compounds can help to control blood sugar levels in the body .

    Anti-Alzheimer Applications

    • Thiazole derivatives have been found to act as anti-Alzheimer agents .
    • These compounds can help to slow the progression of Alzheimer’s disease .
    • In fact, Benzo[d]thiazol-5-yl compounds have been studied as O-GlcNAcase inhibitors for treating Alzheimer’s disease and other diseases/disorders involving tau-mediated neurodegeneration .

    Antihypertensive Applications

    • Thiazole derivatives have been found to act as antihypertensive agents .
    • These compounds can help to lower high blood pressure .

    Hepatoprotective Applications

    • Thiazole derivatives have been found to act as hepatoprotective agents .
    • These compounds can help to protect the liver from damage .

    Antioxidant Applications

    • Thiazole derivatives have been found to act as antioxidant agents .
    • These compounds can help to neutralize harmful free radicals in the body .

    Chemical Reaction Accelerators

    • Thiazole is a parent material for various chemical compounds including chemical reaction accelerators .
    • These compounds can help to speed up chemical reactions .

Safety And Hazards

Benzo[d]thiazol-5-ol is associated with some safety hazards. It has been assigned the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed .

Future Directions

Benzothiazole based compounds have shown promise in various fields of medicinal chemistry. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, future research could focus on exploring these properties further and developing new benzothiazole derivatives with enhanced biological activities.

properties

IUPAC Name

1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREUOIWLJRZAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393995
Record name 5-Benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-5-ol

CAS RN

7686-41-1
Record name 5-Benzothiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of intermediate 24 (272 mg, 1.65 mmol) and hydroiodic acid (45%, 2 mL) was heated to reflux for 5 h. The mixture was diluted with water and filtered. The filtrate was neutralized and the solids were filtered, washed with water, and combined to give benzo[d]thiazol-5-ol (intermediate 25) (206 mg, 83%). HPLC: 99%, RT 2.038 min. MS (ESI) m/z 152.1 [M+H]+.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NP Lad, Y Manohar, M Mascarenhas, YB Pandit… - Bioorganic & medicinal …, 2017 - Elsevier
A series of novel 4 and 5-substituted methylsulfonyl benzothiazole (MSBT) compounds having amide, alkoxy, sulfonamide, nitro and amine functionality were synthesized from …
Number of citations: 36 www.sciencedirect.com
X Chen, JD McCorvy, MG Fischer… - Journal of medicinal …, 2016 - ACS Publications
Biased ligands (also known as functionally selective ligands) of G protein-coupled receptors are valuable tools for dissecting the roles of G protein-dependent and independent …
Number of citations: 53 pubs.acs.org
GY Dou, YY Jiang, K Xu, CC Zeng - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
An electrochemical methodology for the Minisci-type trifluoromethylation of electron-deficient heterocycles mediated by cheap and easily available bromide ions has been developed. …
Number of citations: 116 pubs.rsc.org
P Jiang, J Qiu, Y Gao, MI Stefan, XF Li - Water Research, 2021 - Elsevier
Comprehensive identification of byproducts including intermediate transformation products (TPs) of micropollutants in source water is challenging and paramount for assessment of …
Number of citations: 24 www.sciencedirect.com
A Shergalis, D Xue, FZ Gharbia, H Driks… - Journal of medicinal …, 2020 - ACS Publications
Disulfide bond formation is a critical post-translational modification of newly synthesized polypeptides in the oxidizing environment of the endoplasmic reticulum and is mediated by …
Number of citations: 15 pubs.acs.org

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